An In-depth Technical Guide to 4-Isopropylanisole: Chemical Properties and Structure
An In-depth Technical Guide to 4-Isopropylanisole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-isopropylanisole, an aromatic ether with applications in fragrance, organic synthesis, and potentially in therapeutic research. All quantitative data is summarized in structured tables for ease of reference, and a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation is provided.
Chemical Identity and Structure
4-Isopropylanisole, also known as 4-methoxycumene or p-isopropylanisole, is an organic compound characterized by a methoxy (B1213986) group and an isopropyl group attached to a benzene (B151609) ring at the para position.[1] Its structure lends itself to electrophilic aromatic substitution reactions.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-methoxy-4-propan-2-ylbenzene[1] |
| Synonyms | 4-Methoxycumene, p-Isopropylanisole, 1-Isopropyl-4-methoxybenzene[1] |
| CAS Number | 4132-48-3[1] |
| Molecular Formula | C₁₀H₁₄O[1][2] |
| SMILES | CC(C)C1=CC=C(C=C1)OC[1] |
| InChI | InChI=1S/C10H14O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3[1][3][4] |
| InChIKey | JULZQKLZSNOEEJ-UHFFFAOYSA-N[1][3][4] |
The structural relationship of 4-isopropylanisole to its parent compounds, anisole (B1667542) and cumene, is illustrated in the diagram below.
Physicochemical Properties
4-Isopropylanisole is a colorless to yellow liquid with a characteristic sweet, fruity odor. Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Boiling Point | 210-213 °C | [5] |
| Melting Point | 60-61 °C | [6] |
| Density | 0.935 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.504 | [6] |
| Flash Point | 83 °C | [5] |
| Solubility | Sparingly soluble in water. | |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C (Predicted) | [6] |
Spectroscopic Data
The structural elucidation of 4-isopropylanisole is supported by various spectroscopic techniques. Key spectral data are summarized below.
Table 3: Spectroscopic Data
| Technique | Key Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.12 (d, 2H), 6.82 (d, 2H), 3.74 (s, 3H), 2.84 (sept, 1H), 1.21 (d, 6H)[3][6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 157.9, 141.0, 127.0, 113.7, 55.2, 33.3, 24.1[4][6] |
| Mass Spectrometry (EI) | m/z: 150 (M+), 135, 91, 103, 77[1] |
| Infrared (liquid film) | ν (cm⁻¹): Aromatic C-H stretch, C-O stretch (~1250 cm⁻¹) |
Experimental Protocols
Synthesis via Friedel-Crafts Alkylation
The synthesis of 4-isopropylanisole can be achieved through the Friedel-Crafts alkylation of anisole with an isopropylating agent, such as 2-propanol or isopropyl chloride, in the presence of a Lewis acid catalyst. The following is a representative protocol adapted from general procedures for Friedel-Crafts reactions.
Materials:
-
Anisole
-
2-Propanol (or Isopropyl Chloride)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (B109758) (CH₂Cl₂) or another suitable solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anisole and dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
Addition of Alkylating Agent: Add 2-propanol (or isopropyl chloride) dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 4-isopropylanisole as a colorless to pale yellow liquid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product is dissolved in deuterated chloroform (B151607) (CDCl₃) and analyzed using a ¹H and ¹³C NMR spectrometer. The chemical shifts, splitting patterns, and integration values are used to confirm the structure.
Gas Chromatography-Mass Spectrometry (GC-MS): The purity of the synthesized compound and its molecular weight can be determined by GC-MS. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC-MS. The retention time from the gas chromatogram indicates the purity, while the mass spectrum provides the molecular ion peak and fragmentation pattern, confirming the compound's identity.
Safety and Handling
4-Isopropylanisole is a combustible liquid and may cause skin and eye irritation.[5] It is harmful if swallowed or inhaled.[1] Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.
Table 4: Hazard Information
| Hazard Statement | Precautionary Statement |
| H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
This guide provides a foundational understanding of the chemical properties and structure of 4-isopropylanisole for research and development purposes. For further information, consulting the cited literature is recommended.
References
- 1. 4-Isopropylanisole | C10H14O | CID 77783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Isopropylanisole(4132-48-3) 1H NMR [m.chemicalbook.com]
- 4. 4-Isopropylanisole(4132-48-3) 13C NMR spectrum [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Page loading... [wap.guidechem.com]
